molecular formula C5H5NO B14436792 3-Methyl-4-oxobut-2-enenitrile CAS No. 78843-78-4

3-Methyl-4-oxobut-2-enenitrile

Cat. No.: B14436792
CAS No.: 78843-78-4
M. Wt: 95.10 g/mol
InChI Key: XCOOSSPISDTMHL-UHFFFAOYSA-N
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Description

3-Methyl-4-oxobut-2-enenitrile is an organic compound with the molecular formula C5H5NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-oxobut-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxobut-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxobut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-oxo-2-pentenenitrile
  • 4-Oxo-2-pentenenitrile
  • 3-Methyl-4-oxo-2-butenenitrile

Uniqueness

3-Methyl-4-oxobut-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a nitrile and a ketone group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-oxobut-2-enenitrile, and how can isotopic labeling be incorporated for mechanistic studies?

  • Methodological Answer : A viable synthesis involves condensation of 1-chloroacetone with diethyl phosphonoacetonitrile, as demonstrated in isotopomer preparation for structurally related nitriles. Isotopic labeling (e.g., ¹³C or ²H) can be introduced via isotopically enriched starting materials like ethyl 3-oxobutanoate, followed by acid-catalyzed decarboxylation to generate labeled 1-chloroacetone .

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters .

Q. What spectroscopic methods are critical for characterizing hydrogen bonding interactions in this compound?

  • Methodological Answer : Combine FT-IR (to identify C≡N and C=O stretches) with ¹H/¹³C NMR (to detect deshielding effects from hydrogen bonds). For crystal packing analysis, graph-set notation (as per Etter’s formalism) can map donor-acceptor patterns in SCXRD data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data on the compound’s conformational stability?

  • Methodological Answer : Perform a multi-technique validation:

  • Step 1 : Compare DFT-optimized geometries with SCXRD-derived torsion angles.
  • Step 2 : Use variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomerism).
  • Step 3 : Validate hydrogen bonding motifs via Hirshfeld surface analysis of crystallographic data .

Q. What strategies optimize the refinement of disordered crystal structures for this compound derivatives?

  • Methodological Answer : In SHELXL:

  • Strategy 1 : Apply PART and SUMP instructions to model split positions.
  • Strategy 2 : Use ISOR restraints to limit anisotropic displacement parameter divergence.
  • Validation : Cross-check residual density maps and R-factors post-refinement. For twinned crystals, utilize TWIN/BASF commands .

Q. How can isotopic labeling be leveraged to study metabolic or degradation pathways of this compound in biological systems?

  • Methodological Answer : Synthesize ¹³C-labeled this compound via the route in . Use LC-MS/MS with selective reaction monitoring (SRM) to track isotopic signatures in in vitro assays. For degradation studies, employ ²H labeling at reactive sites (e.g., α to the carbonyl) to trace bond cleavage kinetics.

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting discrepancies in spectroscopic vs. crystallographic bond length measurements?

  • Methodological Answer : Apply a weighted mean analysis with error propagation from both techniques. Use Student’s t-test (p < 0.05) to assess significance. For systematic biases (e.g., X-ray vs. neutron diffraction), reference the Cambridge Structural Database (CSD) for analogous compounds .

Q. How should researchers document hydrogen bonding networks to ensure reproducibility?

  • Methodological Answer : Report graph-set descriptors (e.g., R₂²(8) for dimeric motifs) alongside geometric parameters (D···A distances, angles). Use PLATON or Mercury software to generate topology diagrams, citing Etter’s rules for pattern recognition .

Properties

IUPAC Name

3-methyl-4-oxobut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c1-5(4-7)2-3-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOSSPISDTMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711500
Record name 3-Methyl-4-oxobut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78843-78-4
Record name 3-Methyl-4-oxobut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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